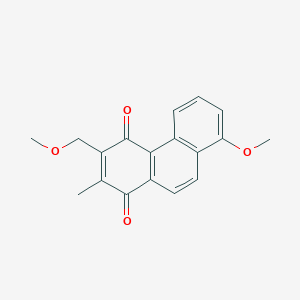
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione is a complex organic compound with a phenanthrene backbone
Méthodes De Préparation
The synthesis of 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione involves multiple steps, typically starting with the preparation of the phenanthrene core. The synthetic route may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxymethyl Groups: These functional groups are introduced through specific substitution reactions, often using reagents like methanol and formaldehyde under controlled conditions.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state and functional group arrangement on the phenanthrene core.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered electronic and steric properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable phenanthrene core.
Mécanisme D'action
The mechanism by which 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization . These interactions disrupt cellular processes, leading to cell cycle arrest and programmed cell death.
Comparaison Avec Des Composés Similaires
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione can be compared with other phenanthrene derivatives, such as:
8-Methoxy-2-methylquinoline: This compound shares the methoxy and methyl groups but differs in its core structure, leading to distinct chemical and biological properties.
8-Methoxycoumarin Derivatives: These compounds have shown significant biological activities, including anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88208-86-0 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
8-methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione |
InChI |
InChI=1S/C18H16O4/c1-10-14(9-21-2)18(20)16-12-5-4-6-15(22-3)11(12)7-8-13(16)17(10)19/h4-8H,9H2,1-3H3 |
Clé InChI |
MKEVKUSYYCHNCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)C=CC3=C2C=CC=C3OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


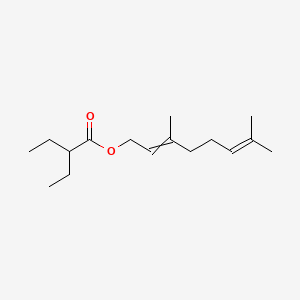
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
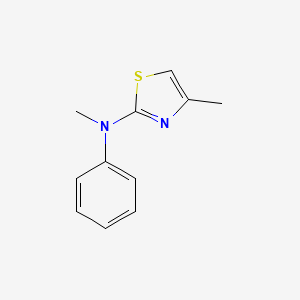
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
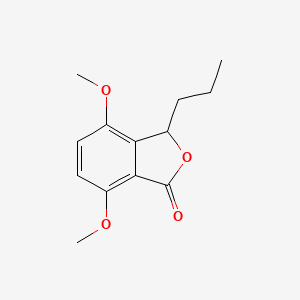
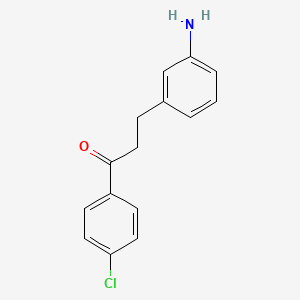
silane](/img/structure/B14403952.png)

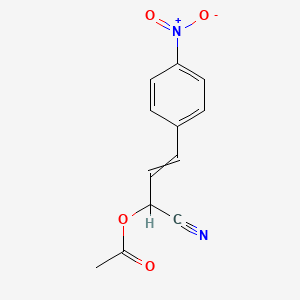

![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
